1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Description

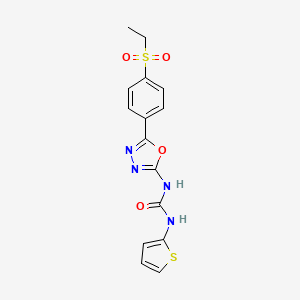

1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 4-(ethylsulfonyl)phenyl group at the 5-position and a thiophen-2-yl urea moiety at the 3-position. This compound integrates key pharmacophoric features:

- 1,3,4-Oxadiazole ring: Known for enhancing metabolic stability and binding affinity in medicinal chemistry .

- Ethylsulfonyl group: A polar substituent that improves solubility and may influence target engagement through sulfone-mediated interactions .

- Thiophene-urea moiety: The thiophene ring contributes to π-π stacking interactions, while the urea group facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name |

1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c1-2-25(21,22)11-7-5-10(6-8-11)13-18-19-15(23-13)17-14(20)16-12-4-3-9-24-12/h3-9H,2H2,1H3,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHKSHQYYBUESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is , and it features a thiophene ring along with an ethylsulfonyl substituent on the phenyl group. The presence of the oxadiazole moiety is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer activity. Specifically, compounds similar to This compound have been evaluated for their ability to inhibit tumor cell proliferation.

-

In Vitro Studies

- A study reported that oxadiazole derivatives showed potent antiproliferative effects against various cancer cell lines, including bladder cancer (T24), liver (Hep G2), and prostate (PC-3) cells. The compound exhibited an IC50 value of approximately 4.58 μM against T24 cells, indicating strong inhibitory activity .

- The mechanism of action involves the induction of apoptosis through caspase activation and necroptosis at higher concentrations, highlighting a dual mode of cell death .

- Selectivity Index

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, contributing to cell death pathways.

- Caspase Activation : The activation of caspases plays a pivotal role in mediating apoptosis .

Case Studies

Several studies have explored the biological effects of similar compounds:

- A comparative study on various oxadiazole derivatives highlighted that modifications in their structure could enhance their anticancer efficacy. For instance, increasing hydrophobic interactions with target proteins improved binding affinity and selectivity .

Data Tables

Below is a summary table showcasing the biological activity data for related compounds:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action | Selectivity Index |

|---|---|---|---|---|

| Compound 5-23 | T24 | 4.58 | Apoptosis | >6 |

| Compound A | Hep G2 | 10.38 | Apoptosis | >5 |

| Compound B | PC-3 | 8.22 | Necroptosis | >7 |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions:

-

Oxadiazole Ring Cleavage : In concentrated HCl (6M), the oxadiazole ring hydrolyzes to form a semicarbazide intermediate, releasing NH₃ .

-

Urea Hydrolysis : Under alkaline conditions (NaOH, H₂O/EtOH), the urea moiety decomposes into CO₂ and thiophen-2-amine .

| Hydrolysis Target | Conditions | Products Formed | Reference |

|---|---|---|---|

| Oxadiazole ring | 6M HCl, 80°C, 4h | Semicarbazide + NH₃ | |

| Urea group | 2M NaOH, EtOH/H₂O, reflux, 6h | Thiophen-2-amine + CO₂ + oxadiazole acid |

Nucleophilic Substitution at Sulfonyl Group

The ethylsulfonyl group participates in nucleophilic substitution with amines or thiols:

-

Amine Substitution : Reacts with piperazine in DMF/K₂CO₃ to yield sulfonamide derivatives .

-

Thiol Exchange : Treatment with thiophenol forms a disulfide-linked analog .

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperazine | DMF, K₂CO₃, 80°C, 12h | Sulfonamide-piperazine derivative | 65 | |

| Thiophenol | EtOH, H₂O, rt, 24h | Disulfide-linked thiophenyl analog | 55 |

Electrophilic Substitution on Thiophene Ring

The thiophene moiety undergoes electrophilic substitution (e.g., nitration, halogenation):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of thiophene .

-

Bromination : NBS in CCl₄ yields 5-bromo-thiophene derivatives.

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 5-Nitro-thiophene derivative | 70 | |

| Bromination | NBS, CCl₄, AIBN, reflux, 6h | 5-Bromo-thiophene analog | 85 |

Reduction Reactions

-

Sulfonyl to Thiol : LiAlH₄ reduces the ethylsulfonyl group to a thiol (-SH) .

-

Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole to form a diamide .

| Reduction Target | Conditions | Products Formed | Reference |

|---|---|---|---|

| Ethylsulfonyl | LiAlH₄, THF, 0°C to rt, 2h | Thiol derivative | |

| Oxadiazole ring | H₂ (1 atm), Pd/C, EtOH, 24h | Diamide intermediate |

Cross-Coupling Reactions

The phenyl ring undergoes Suzuki-Miyaura coupling with arylboronic acids:

| Boronic Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 4-Methoxy-biphenyl derivative | 78 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives vary in substituents on the oxadiazole ring, urea-linked aryl groups, and additional heterocyclic systems. Key comparisons include:

*Calculated based on molecular formulas where explicit data are unavailable.

Key Research Findings and Gaps

Structural Optimization : Ethylsulfonyl and thiophene-urea groups are underexplored in oxadiazole-based drug design but show promise for dual-targeting strategies (e.g., PARP + IDO1) .

Biological Data Gap : Direct activity data for the target compound are absent; inferred mechanisms rely on structural parallels.

Safety Profile : Sulfonyl-containing compounds may exhibit higher toxicity than halogenated analogues, necessitating detailed toxicology studies .

Q & A

Basic Research Question

- 1H/13C NMR : Key signals include:

- 1,3,4-oxadiazole protons : Absence of NH (δ 8–10 ppm) confirms cyclization.

- Thiophene protons : Distinct aromatic splitting (δ 6.5–7.5 ppm).

- Ethylsulfonyl group : Quartet (CH2, δ 3.5–4.0 ppm) and triplet (CH3, δ 1.2–1.5 ppm).

- ESI-MS : Molecular ion peak [M+H]+ should match the calculated molecular weight (e.g., ~405 g/mol).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by UV at 254 nm).

Reference spectra for analogous oxadiazole-urea hybrids (evidence 5, 9) provide validation benchmarks .

What in vitro assays are suitable for evaluating its potential biological activity?

Advanced Research Question

- Enzyme Inhibition : Test against MAO-B (IC50 determination via fluorometric assays) due to structural similarity to potent 1,3,4-oxadiazole MAO-B inhibitors (e.g., compound 31 in evidence 9). Include positive controls (e.g., selegiline) .

- Antitumor Screening : Use the NCI-60 cell line panel (evidence 3, 12) with a 10 µM initial concentration. Monitor cell viability via MTT assays. Compare results with sulfonamide-thiazole derivatives (evidence 3) to identify SAR trends .

- Cellular Uptake : Assess logP (via shake-flask method) and membrane permeability (Caco-2 monolayer assay) to predict bioavailability.

How can computational modeling guide the analysis of its mechanism of action?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with MAO-B (PDB ID: 2V5Z). Key interactions:

- Urea NH with Pro102 (hydrogen bond).

- Ethylsulfonyl group with hydrophobic pocket (Leu164, Tyr326).

- Thiophene ring π-π stacking with Tyr398 (evidence 9).

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability. Compare RMSD values (<2 Å) with known inhibitors .

- ADMET Prediction : Use SwissADME to optimize solubility (e.g., introduce polar substituents on the phenyl ring) and reduce hepatotoxicity risk.

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Dose-Response Validation : Replicate assays with stricter controls (e.g., exclude DMSO >0.1% v/v).

- Metabolic Stability : Test in rat liver microsomes (evidence 13) to identify rapid degradation pathways (e.g., morpholine ring oxidation). Co-administer CYP450 inhibitors (e.g., ketoconazole) to confirm metabolic routes .

- Orthogonal Assays : Combine enzymatic (MAO-B) and cellular (NCI-60) data. For example, low MAO-B IC50 but poor cellular activity may indicate poor membrane penetration.

How can the structure-activity relationship (SAR) be systematically explored?

Advanced Research Question

- Modify Substituents :

- Ethylsulfonyl group : Replace with methylsulfonyl (smaller) or phenylsulfonyl (bulkier) to probe steric effects.

- Thiophene ring : Substitute with furan (less electron-rich) or pyridine (polar).

- Bioisosteres : Replace urea with thiourea or amide (evidence 7) to assess hydrogen-bonding requirements.

- Quantitative SAR (QSAR) : Develop a model using descriptors like logP, polar surface area, and Hammett σ constants. Validate with IC50 data from 10+ analogs .

What analytical methods are recommended for stability studies in biological matrices?

Advanced Research Question

- Plasma Stability : Incubate compound (1 µM) in rat plasma (37°C, 24 hr). Analyze via LC-MS/MS for degradation products (e.g., urea cleavage or sulfone oxidation). Compare with gedatolisib’s degradation profile (evidence 13) .

- Artificial Gastric/Intestinal Fluids : Use USP dissolution apparatus to simulate pH 1.2 (stomach) and pH 6.8 (intestine). Monitor parent compound loss at 0, 2, 4, 8 hr.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.